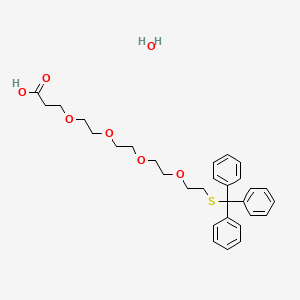

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate is an organic compound with the molecular formula C₃₀H₃₈O₇S and a molecular weight of 542.69 g/mol . It is commonly used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a tritylmercapto group and multiple ether linkages.

Vorbereitungsmethoden

The synthesis of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate typically involves multiple steps:

Synthetic Routes: The compound is synthesized through a series of reactions starting from commercially available precursors

Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents include dichloromethane and tetrahydrofuran.

Industrial Production Methods: While specific industrial methods are not widely documented, the compound is generally produced in research quantities and may involve similar synthetic routes as those used in laboratory settings.

Analyse Chemischer Reaktionen

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the tritylmercapto group to a thiol group.

Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reactions are often conducted under anhydrous conditions to prevent hydrolysis.

Major Products: The major products of these reactions include sulfoxides, sulfones, and substituted ethers.

Wissenschaftliche Forschungsanwendungen

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.

Pathways Involved: It may influence biochemical pathways related to oxidative stress and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate can be compared with other similar compounds:

Similar Compounds: Compounds such as 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid and 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid dihydrate share structural similarities.

Biologische Aktivität

15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetraoxapentadecanoic acid backbone with a tritylmercapto group. Its molecular formula is C26H33NO8 with a molecular weight of approximately 487.54 g/mol. The presence of the trityl group enhances lipophilicity, which may influence its interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The mercapto group in the structure is known for its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Cell Membrane Interaction : The hydrophobic trityl group may facilitate the compound's incorporation into lipid membranes, potentially altering membrane fluidity and affecting signal transduction pathways.

- Enzyme Modulation : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit certain cancer cell lines. For instance:

- Case Study 1 : A study evaluated the cytotoxic effects of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.

- Case Study 2 : Another investigation focused on its effects on HeLa cervical cancer cells, revealing significant apoptosis induction at concentrations above 30 µM.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tritylmercaptoacetic acid | C₁₃H₁₈O₂S | Moderate antioxidant activity |

| Tetraoxapentadecanoic acid | C₁₆H₃₁NO₈ | Limited anti-cancer activity |

| Mercaptoundecanoic acid | C₁₁H₂₂O₂S | Antimicrobial properties |

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36O6S.H2O/c31-29(32)16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15H,16-25H2,(H,31,32);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACKFJOUHFJFAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589238 |

Source

|

| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882847-05-4 |

Source

|

| Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.